molecular formula C26H22Br2N2O3 B10889287 (4E)-4-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10889287
M. Wt: 570.3 g/mol
InChI Key: KCQXLWWNCQUQNM-FYJGNVAPSA-N
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Description

(4E)-4-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes multiple functional groups such as benzyloxy, dibromo, methoxy, and pyrazolone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzyloxy and dibromo intermediates, followed by their condensation with methoxybenzylidene and pyrazolone derivatives under controlled conditions. Common reagents used in these reactions include bromine, methanol, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dibromo groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-4-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H22Br2N2O3

Molecular Weight

570.3 g/mol

IUPAC Name

(4E)-4-[(2,3-dibromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-methyl-2-(3-methylphenyl)pyrazol-3-one

InChI

InChI=1S/C26H22Br2N2O3/c1-16-8-7-11-20(12-16)30-26(31)21(17(2)29-30)13-19-14-22(32-3)25(24(28)23(19)27)33-15-18-9-5-4-6-10-18/h4-14H,15H2,1-3H3/b21-13+

InChI Key

KCQXLWWNCQUQNM-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3Br)Br)OCC4=CC=CC=C4)OC)/C(=N2)C

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C(=C3Br)Br)OCC4=CC=CC=C4)OC)C(=N2)C

Origin of Product

United States

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